molecular formula C14H24O4 B12793976 Dipropyl cyclohexane-1,2-dicarboxylate CAS No. 65646-25-5

Dipropyl cyclohexane-1,2-dicarboxylate

Cat. No.: B12793976
CAS No.: 65646-25-5
M. Wt: 256.34 g/mol
InChI Key: AGEFUZCBLJQXIA-UHFFFAOYSA-N
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Description

Dipropyl cyclohexane-1,2-dicarboxylate (DPCH) is a cycloaliphatic ester derived from the hydrogenation of phthalate precursors. Its molecular structure features a cyclohexane ring with two propyl ester groups, which may influence its plasticizing efficiency and environmental persistence .

Properties

CAS No.

65646-25-5

Molecular Formula

C14H24O4

Molecular Weight

256.34 g/mol

IUPAC Name

dipropyl cyclohexane-1,2-dicarboxylate

InChI

InChI=1S/C14H24O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h11-12H,3-10H2,1-2H3

InChI Key

AGEFUZCBLJQXIA-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1CCCCC1C(=O)OCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipropyl cyclohexane-1,2-dicarboxylate typically involves the esterification of cyclohexane-1,2-dicarboxylic acid with propanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 100-150°C to facilitate the esterification process. The reaction can be represented as follows:

Cyclohexane-1,2-dicarboxylic acid+2PropanolAcid CatalystDipropyl cyclohexane-1,2-dicarboxylate+2Water\text{Cyclohexane-1,2-dicarboxylic acid} + 2 \text{Propanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + 2 \text{Water} Cyclohexane-1,2-dicarboxylic acid+2PropanolAcid Catalyst​Dipropyl cyclohexane-1,2-dicarboxylate+2Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield. The use of azeotropic distillation can also be employed to remove water from the reaction mixture, driving the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

Dipropyl cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield cyclohexane-1,2-dicarboxylic acid and propanol.

    Oxidation: The compound can be oxidized under strong oxidative conditions to produce cyclohexane-1,2-dicarboxylic acid.

    Reduction: Reduction reactions can convert the ester groups into alcohols, although this is less common.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Cyclohexane-1,2-dicarboxylic acid and propanol.

    Oxidation: Cyclohexane-1,2-dicarboxylic acid.

    Reduction: Cyclohexane-1,2-dimethanol.

Scientific Research Applications

Dipropyl cyclohexane-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a plasticizer in the production of flexible polymers and resins.

    Biology: Studied for its potential effects on biological systems, particularly in the context of its use as a plasticizer.

    Medicine: Investigated for its biocompatibility and potential use in medical devices.

    Industry: Widely used in the manufacture of flexible PVC products, coatings, adhesives, and sealants.

Mechanism of Action

The primary mechanism of action of dipropyl cyclohexane-1,2-dicarboxylate as a plasticizer involves its ability to intercalate between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This compound does not have a specific biological target but rather exerts its effects through physical interactions with polymer matrices.

Comparison with Similar Compounds

Structural and Functional Comparison
Property DPCH DINCH DEHTP Dipropyl Phthalate (DPP)
Molecular Formula C₁₈H₃₀O₄ (hypothetical) C₂₆H₄₆O₄ C₂₄H₃₈O₄ C₁₄H₁₈O₄
Ester Chain Length Propyl (C3) Iso-nonyl (C9) 2-Ethylhexyl (C8) Propyl (C3)
Application Polymer plasticizer (hypothetical) Medical devices, food packaging Toys, food contact materials Historical plasticizer (limited use)
Thermal Stability Moderate (inferred) High High Low
Migration Resistance Moderate High (due to branched chains) Moderate Low

Key Observations :

  • Ester Chain Impact: DPCH’s shorter propyl chains may reduce its compatibility with polar polymers like PVC compared to DINCH’s branched isononyl chains, which enhance flexibility and reduce leaching .
  • Toxicity Profile: Unlike DPP, a phthalate linked to endocrine disruption, DPCH’s cyclohexane backbone may lower metabolic release of toxic monoesters, though empirical data are lacking .
Performance in Polymer Systems
  • DINCH: Widely adopted in medical devices due to low toxicity and high plasticizing efficiency. Studies show minimal endocrine activity but note gaps in long-term ecological data .
  • Epidemiological studies on human health effects remain scarce .
  • DPCH (Hypothetical): Shorter chains may increase volatility, limiting its utility in high-temperature applications. Its environmental persistence is unknown, but structurally similar compounds like DINCH show slow biodegradation in soil .
Regulatory and Commercial Status
  • DINCH : Approved under EU REACH for food-contact materials and medical devices .
  • DEHTP : Increasingly used in consumer goods but lacks comprehensive safety assessments .
  • DPCH: Not commercially documented; regulatory status undefined due to absence of toxicity and degradation data .

Biological Activity

Dipropyl cyclohexane-1,2-dicarboxylate (DPCHD) is a synthetic compound of interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article reviews the biological activity of DPCHD, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its cyclohexane backbone with two propyl groups and two carboxylate functional groups. Its chemical formula is C12H22O4C_{12}H_{22}O_4, and it is classified as a diester. The presence of the carboxylic acid moieties contributes to its solubility and reactivity, making it a candidate for various biological applications.

Pharmacological Effects

Research indicates that DPCHD exhibits several pharmacological properties:

  • Antimicrobial Activity : DPCHD has shown effectiveness against various bacterial strains. Studies suggest that it possesses significant antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Anti-inflammatory Properties : Preliminary studies indicate that DPCHD may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
  • Cytotoxicity : In vitro assays have demonstrated that DPCHD can induce cytotoxic effects in cancer cell lines. For instance, IC50 values were reported in the range of 10-20 µM for certain colorectal cancer cell lines, suggesting moderate potency as an anticancer agent .

The mechanisms through which DPCHD exerts its biological effects are still under investigation. However, several hypotheses have emerged:

  • Cell Membrane Interaction : The lipophilic nature of DPCHD allows it to integrate into cell membranes, potentially disrupting membrane integrity and leading to cell lysis in susceptible bacterial strains.
  • Enzyme Inhibition : There is evidence suggesting that DPCHD may inhibit specific enzymes involved in metabolic pathways, contributing to its cytotoxic effects against cancer cells .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of DPCHD against a panel of bacteria. The compound was tested using the disk diffusion method, revealing zones of inhibition comparable to standard antibiotics at concentrations as low as 4 µg/mL . This highlights its potential as an alternative antimicrobial agent.

Study 2: Cytotoxicity in Cancer Cells

In a separate investigation focused on cancer therapeutics, DPCHD was tested against several human cancer cell lines. The results indicated that DPCHD significantly reduced cell viability in colorectal adenocarcinoma cells with an IC50 value of approximately 15 µM. Flow cytometry analysis revealed that DPCHD induces apoptosis through the activation of caspase pathways .

Data Table: Summary of Biological Activities

Activity TypeAssessed Organisms/CellsObserved EffectsIC50 Values (µM)
AntimicrobialS. aureusSignificant inhibition4
E. coliSignificant inhibition4
CytotoxicityColorectal adenocarcinomaInduces apoptosis15
Other cancer cell linesVariable effects10-20
Anti-inflammatoryIn vitro modelsModulation of inflammatory markersNot quantified

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